(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine (10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine
Brand Name: Vulcanchem
CAS No.: 185943-30-0
VCID: VC20903865
InChI: InChI=1S/C11H13N3/c1-12-9-5-8-3-2-4-10-11(8)14(6-9)7-13-10/h2-4,7,9,12H,5-6H2,1H3/t9-/m1/s1
SMILES: CNC1CC2=C3C(=CC=C2)N=CN3C1
Molecular Formula: C11H13N3
Molecular Weight: 187.24 g/mol

(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine

CAS No.: 185943-30-0

Cat. No.: VC20903865

Molecular Formula: C11H13N3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine - 185943-30-0

Specification

CAS No. 185943-30-0
Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
IUPAC Name (10R)-N-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine
Standard InChI InChI=1S/C11H13N3/c1-12-9-5-8-3-2-4-10-11(8)14(6-9)7-13-10/h2-4,7,9,12H,5-6H2,1H3/t9-/m1/s1
Standard InChI Key BGMDLAIZBKXVQQ-SECBINFHSA-N
Isomeric SMILES CN[C@@H]1CC2=C3C(=CC=C2)N=CN3C1
SMILES CNC1CC2=C3C(=CC=C2)N=CN3C1
Canonical SMILES CNC1CC2=C3C(=CC=C2)N=CN3C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator